11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a fused tricyclic ring system with a variety of functional groups.
- The compound’s molecular formula is C14H10O2 .
- It contains a 1,3,9-triazatricyclo[8.4.0.02,7]tetradeca core, which is a bicyclic structure with a nitrogen atom at position 1 and a double bond at position 2.
- The substituents include a methyl group at position 11 and a 3-methylthiophen-2-yl group at position 6.
- This compound is an aldehyde , specifically a 4-carbaldehyde .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves cyclization reactions and functional group manipulations.
- Industrial production methods are also scarce, suggesting that this compound may not be widely produced.
Chemical Reactions Analysis
- Given its aldehyde functionality, it could undergo oxidation (to form carboxylic acids), reduction (to form alcohols), and substitution reactions.
- Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
- Major products would depend on the specific reaction conditions.
Scientific Research Applications
- Limited information exists on its applications, but we can speculate:
- Chemistry : It might serve as a building block for more complex molecules.
- Biology : Potential use in drug discovery due to its unique structure.
- Medicine : Investigate its pharmacological properties.
- Industry : Perhaps as a precursor for specialty chemicals.
Mechanism of Action
- Without specific data, we can’t pinpoint its exact mechanism. its structure suggests potential interactions with biological targets or enzymes.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs. related compounds include:
Properties
Molecular Formula |
C17H15N3O2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione |
InChI |
InChI=1S/C17H15N3O2S/c1-9-5-7-23-14(9)11-8-12(21)18-16-13(11)17(22)19-15-10(2)4-3-6-20(15)16/h3-7,11H,8H2,1-2H3,(H,18,21) |
InChI Key |
KLGPMAPQBOTLDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=O)NC3=C2C(=O)N=C4N3C=CC=C4C |
Origin of Product |
United States |
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